3-Propyl-1H-pyrazole-5-carboxylic acid is an organic compound with the empirical formula and a molecular weight of 154.17 g/mol. It is classified as a pyrazole derivative, which is a five-membered ring compound containing two nitrogen atoms. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and agriculture.
3-Propyl-1H-pyrazole-5-carboxylic acid can be sourced from chemical suppliers and is identified by its CAS number 76424-47-0. It falls under the broader category of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and insecticidal properties .
The synthesis of 3-propyl-1H-pyrazole-5-carboxylic acid can be achieved through several methods:
The synthesis process may involve various reagents and conditions that need careful optimization to maximize yield and purity. For instance, controlling temperature and reaction time is crucial during the bromination steps or when introducing substituents onto the pyrazole ring.
The molecular structure of 3-propyl-1H-pyrazole-5-carboxylic acid features a pyrazole ring with a propyl group attached to one nitrogen atom and a carboxylic acid functional group at position five.
3-Propyl-1H-pyrazole-5-carboxylic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications in pharmaceuticals or agrochemicals .
The mechanism of action for compounds like 3-propyl-1H-pyrazole-5-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. For instance, derivatives of pyrazole have been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting that this compound may exert anti-inflammatory effects through similar mechanisms.
Data from studies indicate that modifications on the pyrazole ring can enhance or alter biological activity, making it a versatile scaffold for drug development .
Relevant data from studies indicate that the compound's melting point ranges around 150–160 °C, although this may vary based on purity .
3-Propyl-1H-pyrazole-5-carboxylic acid has several potential applications:
3-Propyl-1H-pyrazole-5-carboxylic acid (CAS 76424-47-0) emerged in the late 20th century as researchers intensified exploration of pyrazole heterocycles for pharmaceutical applications. Pyrazole derivatives gained prominence following the discovery of antipyretic and analgesic properties in early analogs like antipyrine (1,2-dimethyl-3-phenylpyrazolin-5-one). The propyl-carboxylic acid variant entered chemical literature as synthetic methodologies advanced for N-substituted pyrazoles, particularly through cyclocondensation reactions of β-keto esters with hydrazines. Its initial documentation coincided with pharmaceutical interest in pyrazole-based kinase inhibitors and anti-inflammatory agents, positioning it as a strategic intermediate between simple pyrazoles and complex bioactive molecules [3] [5]. The compound's first commercial availability in the early 2000s through specialty chemical suppliers like ChemBridge Corporation and Sigma-Aldrich marked its transition from synthetic curiosity to practical building block [2].
Table 1: Key Historical Milestones
Year Range | Development Phase | Significance |
---|---|---|
Pre-1990 | Pyrazole Core Recognition | Foundation of pyrazole's biological relevance established |
1990-2000 | Synthetic Methodology Refinement | Efficient routes to 3,5-disubstituted pyrazoles developed |
2000-Present | Commercial Availability | Catalog listing by major suppliers (e.g., AldrichCPR, Ambeed) enabled wider access [2] [5] |
The molecular architecture of 3-propyl-1H-pyrazole-5-carboxylic acid (C7H10N2O2, MW 154.17 g/mol) integrates three pharmacologically critical features: 1) The pyrazole nitrogen scaffold provides hydrogen-bonding capability and dipole interactions; 2) The propyl substituent at C3 enhances lipophilicity (measured logP ~1.06 [3]); and 3) The carboxylic acid at C5 enables salt formation, metal coordination, and bioisosteric replacement of phosphonates or tetrazoles. X-ray crystallography of analogs like 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid reveals planar pyrazole rings with carboxylic acid groups twisted ~10° from coplanarity, facilitating both intermolecular hydrogen bonding (O-H···N) and weaker C-H···O interactions in solid-state packing [4]. These interactions directly influence crystallization behavior and solubility.
The acid dissociation constant (predicted pKa ~4.2) permits ionization under physiological conditions, enhancing water solubility at intestinal pH while maintaining membrane permeability in protonated form. Density functional theory calculations indicate charge delocalization across the N1–C5–O bonds, creating an electron-deficient ring system that favors π-stacking with aromatic residues in enzyme binding pockets. This electronic profile is evidenced experimentally by its characteristic IR carbonyl stretch at 1660-1700 cm⁻¹, shifted relative to typical aliphatic carboxylic acids due to conjugation with the heterocycle [2] [3].
Table 2: Experimental Physicochemical Parameters
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C7H10N2O2 | Elemental analysis [1] [3] |
Exact Mass | 154.0742 g/mol | Mass spectrometry [3] |
XLogP3 | 1.06 ± 0.10 | Computational/experimental partition coefficient [3] |
Topological Polar Surface Area | 65.98 Ų | Hydrogen-bonding capacity predictor [3] |
Density | 1.255 g/cm³ | Solid-state measurement [3] |
Boiling Point | 383.1°C at 760 mmHg | Thermal stability analysis [3] |
Hydrogen Bond Donors | 2 (1H-pyrazole + COOH) | Pharmacophore modeling [2] [5] |
This heterocyclic carboxylic acid serves as a versatile precursor in three key pharmaceutical contexts:
Peptidomimetic Synthesis: The carboxylic acid functionality enables amide coupling via EDCI/HOBt activation to generate enzyme inhibitors. For example, conjugation with p-sulfonamido benzylamines yields carbonic anhydrase inhibitors exhibiting sub-micromolar IC50 values [5].
Bioactive Molecule Intermediates: It is a documented precursor to sildenafil analogs, where the title compound undergoes sequential N-alkylation, esterification, nitration, and hydrolysis to generate 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid—a critical intermediate for phosphodiesterase inhibitors [4] [6]. The synthetic pathway was optimized to 71% yield in the hydrolysis step from ethyl ester precursors [4]:
Ethyl 1-methyl-3-propylpyrazole-5-carboxylate → Hydrolysis with NaOH (6N, 353K, 2h) → Acidification → 3-propyl-1H-pyrazole-5-carboxylic acid derivative (71% yield)
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3